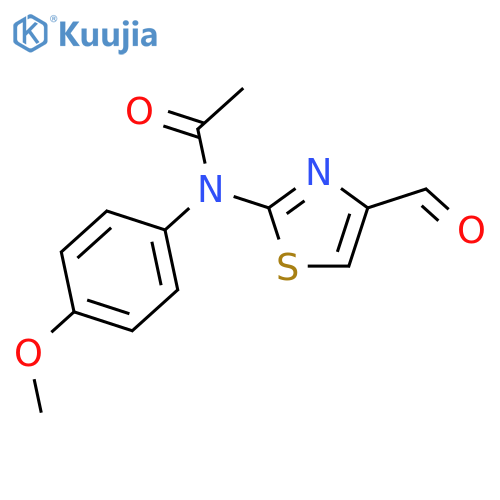Cas no 156423-98-2 (N-(4-FORMYL-1,3-THIAZOL-2-YL)-N-(4-METHOXYPHENYL)ACETAMIDE)

156423-98-2 structure
商品名:N-(4-FORMYL-1,3-THIAZOL-2-YL)-N-(4-METHOXYPHENYL)ACETAMIDE
N-(4-FORMYL-1,3-THIAZOL-2-YL)-N-(4-METHOXYPHENYL)ACETAMIDE 化学的及び物理的性質
名前と識別子
-
- N-(4-FORMYL-1,3-THIAZOL-2-YL)-N-(4-METHOXYPHENYL)ACETAMIDE
- EN300-10912
- G38033
- N-(4-Formylthiazol-2-yl)-N-(4-methoxyphenyl)acetamide
- 156423-98-2
- J-523058
- CS-0231614
- Z90665641
- AKOS005199349
-
- MDL: MFCD06655190
- インチ: InChI=1S/C13H12N2O3S/c1-9(17)15(13-14-10(7-16)8-19-13)11-3-5-12(18-2)6-4-11/h3-8H,1-2H3
- InChIKey: YOJHNIJHAGHIRJ-UHFFFAOYSA-N
- ほほえんだ: CC(=O)N(C1=CC=C(C=C1)OC)C2=NC(=CS2)C=O
計算された属性
- せいみつぶんしりょう: 276.05686342g/mol
- どういたいしつりょう: 276.05686342g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 332
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2
N-(4-FORMYL-1,3-THIAZOL-2-YL)-N-(4-METHOXYPHENYL)ACETAMIDE セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(4-FORMYL-1,3-THIAZOL-2-YL)-N-(4-METHOXYPHENYL)ACETAMIDE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-10912-10.0g |
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide |
156423-98-2 | 98% | 10g |
$1224.0 | 2023-04-29 | |
| Enamine | EN300-10912-0.1g |
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide |
156423-98-2 | 98% | 0.1g |
$73.0 | 2023-10-27 | |
| Enamine | EN300-10912-1.0g |
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide |
156423-98-2 | 98% | 1g |
$284.0 | 2023-04-29 | |
| Enamine | EN300-10912-0.25g |
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide |
156423-98-2 | 98% | 0.25g |
$105.0 | 2023-10-27 | |
| Aaron | AR00ACNO-50mg |
n-(4-Formyl-1,3-thiazol-2-yl)-n-(4-methoxyphenyl)acetamide |
156423-98-2 | 95% | 50mg |
$89.00 | 2025-01-23 | |
| Aaron | AR00ACNO-2.5g |
n-(4-Formyl-1,3-thiazol-2-yl)-n-(4-methoxyphenyl)acetamide |
156423-98-2 | 95% | 2.5g |
$793.00 | 2025-01-23 | |
| Aaron | AR00ACNO-5g |
N-(4-FORMYL-1,3-THIAZOL-2-YL)-N-(4-METHOXYPHENYL)ACETAMIDE |
156423-98-2 | 98% | 5g |
$1160.00 | 2023-12-15 | |
| 1PlusChem | 1P00ACFC-500mg |
N-(4-FORMYL-1,3-THIAZOL-2-YL)-N-(4-METHOXYPHENYL)ACETAMIDE |
156423-98-2 | 95% | 500mg |
$291.00 | 2025-02-25 | |
| 1PlusChem | 1P00ACFC-2.5g |
N-(4-FORMYL-1,3-THIAZOL-2-YL)-N-(4-METHOXYPHENYL)ACETAMIDE |
156423-98-2 | 95% | 2.5g |
$746.00 | 2025-02-25 | |
| A2B Chem LLC | AE81864-10g |
N-(4-Formylthiazol-2-yl)-N-(4-methoxyphenyl)acetamide |
156423-98-2 | 98% | 10g |
$1324.00 | 2024-04-20 |
N-(4-FORMYL-1,3-THIAZOL-2-YL)-N-(4-METHOXYPHENYL)ACETAMIDE 関連文献
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
3. Book reviews
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
156423-98-2 (N-(4-FORMYL-1,3-THIAZOL-2-YL)-N-(4-METHOXYPHENYL)ACETAMIDE) 関連製品
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 57707-64-9(2-azidoacetonitrile)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
